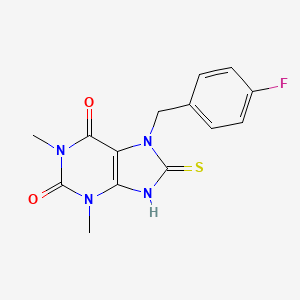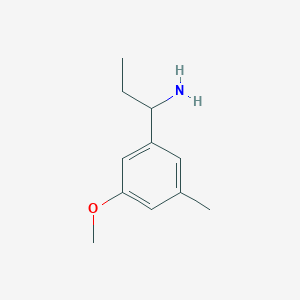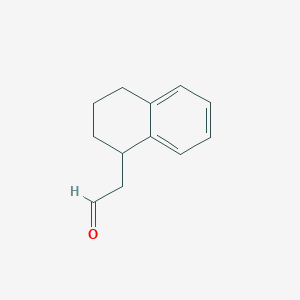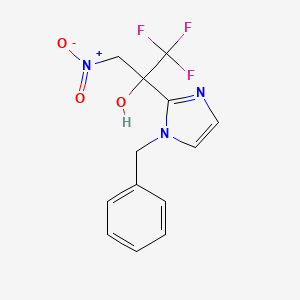
5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)nicotinamide, also known as TFB-TN, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Antiviral Applications
The indole derivatives, which are structurally related to the compound , have shown significant promise as antiviral agents. For instance, certain indole-based compounds have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the pyridine moiety in 5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)nicotinamide suggests potential for similar antiviral applications, given the structural similarities with active indole derivatives.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory properties. The bioactive aromatic compounds containing the indole nucleus, which is similar to the core structure of our compound, have been utilized in the treatment of inflammation . The trifluoromethyl group present in our compound could enhance these properties, making it a candidate for the development of new anti-inflammatory drugs.
Anticancer Applications
Compounds with an indole base have been explored for their anticancer activities. The structural features of indole derivatives, such as the ability to bind with high affinity to multiple receptors, make them valuable in the synthesis of potential anticancer drugs . The trifluoromethyl group in 5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)nicotinamide could potentially improve pharmacokinetic properties and increase efficacy in cancer treatment.
Antioxidant Applications
The indole nucleus is associated with antioxidant activities, which are crucial in protecting cells from oxidative stress . The compound , with its unique combination of a pyridine ring and a trifluoromethyl group, may offer enhanced antioxidant capabilities, which could be beneficial in various therapeutic applications.
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial properties, effective against a range of bacteria and fungi . The structural analogy suggests that 5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)nicotinamide could also serve as a scaffold for developing new antimicrobial agents.
Antitubercular Applications
The biological activity spectrum of indole derivatives extends to antitubercular effects. Given the global challenge of tuberculosis, the development of new drugs based on the indole scaffold, similar to our compound, is of high interest . The addition of the trifluoromethyl group could provide a novel approach to treating this disease.
Antidiabetic Applications
Indole-based compounds have been investigated for their potential in managing diabetes. The indole nucleus plays a role in the synthesis of drugs that can modulate blood sugar levels . The compound , with its unique structural features, might be explored for its utility in antidiabetic drug development.
Agrochemical Applications
The compound and its derivatives have potential applications in the agrochemical industry. The unique physicochemical properties conferred by the fluorine atom, combined with the characteristics of the pyridine moiety, suggest uses in the development of novel agrochemicals.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
The presence of the trifluoromethyl group and the pyridine moiety in the compound suggests that it may exhibit unique physicochemical properties that contribute to its biological activities . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways and their downstream effects.
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety in the compound suggests that it may exhibit unique physicochemical properties that could influence its pharmacokinetic profile .
Result of Action
The presence of the trifluoromethyl group and the pyridine moiety in the compound suggests that it may exhibit unique physicochemical properties that contribute to its biological activities . These properties may influence the compound’s interaction with its targets and any resulting molecular and cellular effects.
Action Environment
It is known that the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2O2/c16-12-6-10(7-20-8-12)13(22)21-9-14(23,15(17,18)19)11-4-2-1-3-5-11/h1-8,23H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWBSIHWSIUTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2782647.png)
![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2782650.png)

![Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate](/img/structure/B2782653.png)

![N-(2-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782657.png)
![6-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2782660.png)




![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2782667.png)
![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2782668.png)
